N-(4-phenoxyphenyl)quinoxaline-6-carboxamide
Description
N-(4-phenoxyphenyl)quinoxaline-6-carboxamide is a quinoxaline-based small molecule characterized by a carboxamide group at the 6-position of the quinoxaline core and a 4-phenoxyphenyl substituent attached to the amide nitrogen. Quinoxalines are nitrogen-containing heterocyclic compounds with a fused benzene and pyrazine ring system, widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Properties
IUPAC Name |
N-(4-phenoxyphenyl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(15-6-11-19-20(14-15)23-13-12-22-19)24-16-7-9-18(10-8-16)26-17-4-2-1-3-5-17/h1-14H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJWXDXEJFCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)quinoxaline-6-carboxamide typically involves the condensation of 4-phenoxyaniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-phenoxyphenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoxaline-6-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown promising activity against various bacterial and viral strains, as well as cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular functions. These interactions can lead to various biological effects, such as antimicrobial, antiviral, and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Modifications
Quinoxaline-6-carboxamide derivatives exhibit variations in substituents on the quinoxaline core and the amide side chain, which critically influence their physicochemical properties and biological activities. Key analogs include:
K784-3733 (N-[2-(4-chlorophenyl)ethyl]-2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxamide)
- Substituents: 2,3-positions of quinoxaline: Bis(4-methoxyphenyl) groups. Amide side chain: 4-Chlorophenyl ethyl group.
- Properties: Methoxy groups enhance solubility via hydrogen bonding. Molecular weight: ~523.45 g/mol (C₃₁H₂₆ClN₃O₃) .
K216-7618 (2,3-bis(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide)
- Substituents: 2,3-positions of quinoxaline: Bis(4-fluorophenyl) groups. Amide side chain: Morpholinopropyl chain.
- Properties :
N-methylquinoxaline-6-carboxamide
- Substituents :
- Amide side chain: Methyl group.
- Used primarily in research and development (R&D) settings .
Physicochemical Properties
Biological Activity
N-(4-phenoxyphenyl)quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, preventing substrate access and thereby inhibiting enzymatic activity. This is particularly relevant in cancer treatment where enzyme inhibition can disrupt tumor growth pathways.
- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways that regulate various cellular functions. This modulation can lead to effects such as apoptosis in cancer cells or inhibition of viral replication.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that this compound can induce cell death in various cancer cell lines. Its effectiveness is linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting potential use as an antimicrobial agent. Its mechanism likely involves disrupting bacterial cell function through enzyme inhibition .
- Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the quinoxaline core and the phenoxy group significantly influence the biological activity of the compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced enzyme binding affinity |
| Substituents on the phenoxy group | Altered receptor selectivity |
| Variations in carboxamide group | Impact on potency against specific targets |
Research has demonstrated that increasing lipophilicity correlates with improved inhibitory activity against mitochondrial complex I, a critical target in cancer therapy .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated significant reduction in cell viability at micromolar concentrations, attributed to apoptosis induction via mitochondrial pathway activation.
- Antimicrobial Testing : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .
- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in tumor regression in xenograft models, supporting its potential therapeutic application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
